molecular formula C37H60N10O8 B14214338 L-Lysylglycyl-L-lysyl-L-tryptophylglycyl-L-valyl-L-valine CAS No. 787621-32-3

L-Lysylglycyl-L-lysyl-L-tryptophylglycyl-L-valyl-L-valine

Cat. No.: B14214338
CAS No.: 787621-32-3
M. Wt: 772.9 g/mol
InChI Key: GMXBBBPLIBEYTE-KOBIKHAYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Lysylglycyl-L-lysyl-L-tryptophylglycyl-L-valyl-L-valine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Activation of Amino Acids: Amino acids are activated using reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) or DIC (N,N’-Diisopropylcarbodiimide).

    Coupling: The activated amino acids are coupled to the resin-bound peptide chain.

    Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of this compound may involve large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for higher yields and purity, often incorporating automated synthesizers and advanced purification techniques like high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

L-Lysylglycyl-L-lysyl-L-tryptophylglycyl-L-valyl-L-valine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of tryptophan can yield kynurenine, while substitution reactions can produce various peptide analogs .

Scientific Research Applications

L-Lysylglycyl-L-lysyl-L-tryptophylglycyl-L-valyl-L-valine has several scientific research applications:

Mechanism of Action

The mechanism of action of L-Lysylglycyl-L-lysyl-L-tryptophylglycyl-L-valyl-L-valine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and influencing cellular processes. For example, it may interact with cell surface receptors to trigger signaling cascades that affect cell growth and differentiation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-Lysylglycyl-L-lysyl-L-tryptophylglycyl-L-valyl-L-valine is unique due to its specific sequence and the presence of tryptophan, which imparts distinct chemical and biological properties.

Properties

CAS No.

787621-32-3

Molecular Formula

C37H60N10O8

Molecular Weight

772.9 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-2,6-diaminohexanoyl]amino]acetyl]amino]hexanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoic acid

InChI

InChI=1S/C37H60N10O8/c1-21(2)31(36(53)47-32(22(3)4)37(54)55)46-30(49)20-43-34(51)28(17-23-18-41-26-13-6-5-11-24(23)26)45-35(52)27(14-8-10-16-39)44-29(48)19-42-33(50)25(40)12-7-9-15-38/h5-6,11,13,18,21-22,25,27-28,31-32,41H,7-10,12,14-17,19-20,38-40H2,1-4H3,(H,42,50)(H,43,51)(H,44,48)(H,45,52)(H,46,49)(H,47,53)(H,54,55)/t25-,27-,28-,31-,32-/m0/s1

InChI Key

GMXBBBPLIBEYTE-KOBIKHAYSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)CNC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CCCCN)N

Canonical SMILES

CC(C)C(C(=O)NC(C(C)C)C(=O)O)NC(=O)CNC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(CCCCN)N

Origin of Product

United States

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